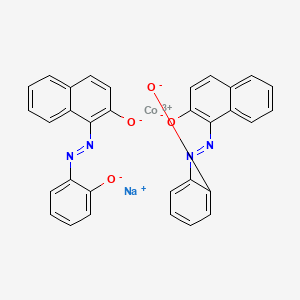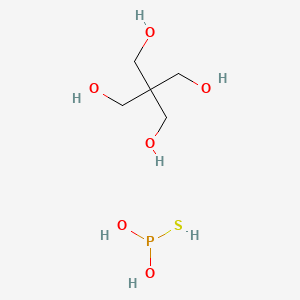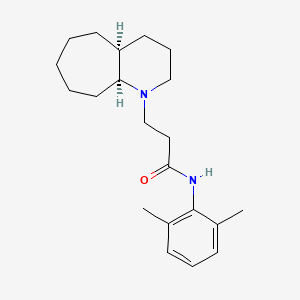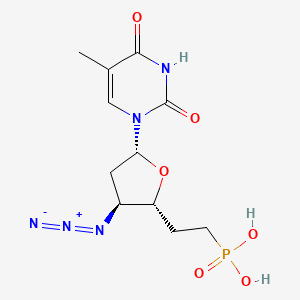
3',5'-Dideoxy-5'-phosphonomethyl-3'-azido-thymidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,5’-Dideoxy-5’-phosphonomethyl-3’-azido-thymidine is a synthetic nucleoside analog. It is structurally related to thymidine, a natural nucleoside, but with modifications that include the replacement of the 3’ hydroxyl group with an azido group and the addition of a phosphonomethyl group at the 5’ position. These modifications confer unique properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dideoxy-5’-phosphonomethyl-3’-azido-thymidine typically involves multiple steps. One common route starts with thymidine, which undergoes selective protection and functional group transformations. The key steps include:
Protection of the 5’ hydroxyl group: This is often achieved using a trityl group.
Introduction of the azido group: The 3’ hydroxyl group is converted to an azido group using reagents like sodium azide.
Phosphonomethylation: The 5’ position is then deprotected and modified with a phosphonomethyl group using appropriate phosphonating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
3’,5’-Dideoxy-5’-phosphonomethyl-3’-azido-thymidine can undergo various chemical reactions, including:
Substitution reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction reactions: The azido group can be reduced to an amine.
Phosphorylation: The compound can be phosphorylated to form mono-, di-, and triphosphate derivatives.
Common Reagents and Conditions
Sodium azide: Used for introducing the azido group.
Phosphonating agents: Used for adding the phosphonomethyl group.
Reducing agents: Such as hydrogen gas with a palladium catalyst for reducing the azido group.
Major Products
Azido derivatives: Resulting from substitution reactions.
Amino derivatives: Resulting from reduction reactions.
Phosphate derivatives: Resulting from phosphorylation reactions.
科学的研究の応用
3’,5’-Dideoxy-5’-phosphonomethyl-3’-azido-thymidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral properties, particularly against HIV.
Industry: Used in the development of diagnostic tools and therapeutic agents.
作用機序
The compound exerts its effects primarily through its incorporation into DNA. Once phosphorylated to its triphosphate form, it can be incorporated into the growing DNA strand by DNA polymerases. due to the presence of the azido group, it causes chain termination, thereby inhibiting DNA synthesis. This mechanism is particularly effective against viral reverse transcriptases, making it a potent antiviral agent.
類似化合物との比較
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral drug used in the treatment of HIV.
3’-Amino-3’-deoxythymidine: Another nucleoside analog with similar properties.
Uniqueness
3’,5’-Dideoxy-5’-phosphonomethyl-3’-azido-thymidine is unique due to the presence of both the azido and phosphonomethyl groups. This dual modification enhances its biological activity and specificity compared to other nucleoside analogs.
特性
CAS番号 |
124685-20-7 |
|---|---|
分子式 |
C11H16N5O6P |
分子量 |
345.25 g/mol |
IUPAC名 |
2-[(2R,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]ethylphosphonic acid |
InChI |
InChI=1S/C11H16N5O6P/c1-6-5-16(11(18)13-10(6)17)9-4-7(14-15-12)8(22-9)2-3-23(19,20)21/h5,7-9H,2-4H2,1H3,(H,13,17,18)(H2,19,20,21)/t7-,8+,9+/m0/s1 |
InChIキー |
BCFAOZSYFUNSAJ-DJLDLDEBSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CCP(=O)(O)O)N=[N+]=[N-] |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CCP(=O)(O)O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3,5-Dichloro-4-[(1,3-dibenzylimidazolidin-2-ylidene)amino]anilino}ethan-1-ol](/img/structure/B12807724.png)

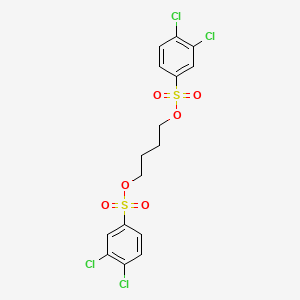

![9-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B12807753.png)
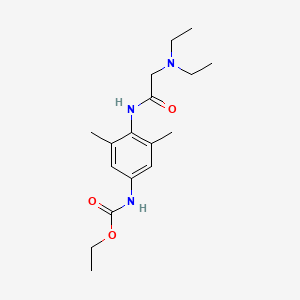

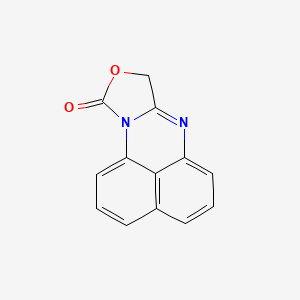
![calcium;(2S)-2-[(4-chlorobenzoyl)amino]-3-(3H-inden-1-yl)propanoate;(2R)-2-[(4-chlorobenzoyl)amino]-2-(1H-indol-3-yl)acetate](/img/structure/B12807785.png)
![(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium](/img/structure/B12807788.png)
